molecular formula C13H18O2 B12075231 3-Hexanone,1-(4-methoxyphenyl)-

3-Hexanone,1-(4-methoxyphenyl)-

Cat. No.: B12075231
M. Wt: 206.28 g/mol
InChI Key: NGTQBFARPNIGJY-UHFFFAOYSA-N
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Description

3-Hexanone,1-(4-methoxyphenyl)- is an organic compound with the molecular formula C13H18O2 It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexanone,1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-Hexanone,1-(4-methoxyphenyl)- can be achieved through similar condensation reactions, often using catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hexanone,1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid or other oxidized derivatives.

    Reduction: 1-(4-Methoxyphenyl)-3-hexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hexanone,1-(4-methoxyphenyl)- is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hexanone,1-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds or undergo nucleophilic addition reactions, influencing various biochemical pathways. The methoxy group on the phenyl ring can also participate in electronic interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Hexanone: A simpler ketone without the methoxyphenyl group.

    4-Methoxyacetophenone: Contains a methoxy group on the phenyl ring but with a different carbonyl placement.

    4-Methoxybenzaldehyde: Similar aromatic structure but with an aldehyde group instead of a ketone.

Uniqueness

3-Hexanone,1-(4-methoxyphenyl)- is unique due to the combination of the hexanone backbone and the methoxy-substituted phenyl ring. This structure imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various research applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)hexan-3-one

InChI

InChI=1S/C13H18O2/c1-3-4-12(14)8-5-11-6-9-13(15-2)10-7-11/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

NGTQBFARPNIGJY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCC1=CC=C(C=C1)OC

Origin of Product

United States

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